molecular formula C14H15N3O4 B2557950 Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate CAS No. 565166-69-0

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate

Cat. No.: B2557950
CAS No.: 565166-69-0
M. Wt: 289.291
InChI Key: WZXSDTZHRVOUCG-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, benzyl, and ester functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the condensation of benzylamine with ethyl acetoacetate to form an intermediate. This intermediate undergoes cyclization with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The amino and benzyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-3-phenyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
  • Ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
  • Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)propanoate

Uniqueness

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the ester functional group allows for further chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

565166-69-0

Molecular Formula

C14H15N3O4

Molecular Weight

289.291

IUPAC Name

methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3

InChI Key

WZXSDTZHRVOUCG-UHFFFAOYSA-N

SMILES

COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N

solubility

soluble

Origin of Product

United States

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